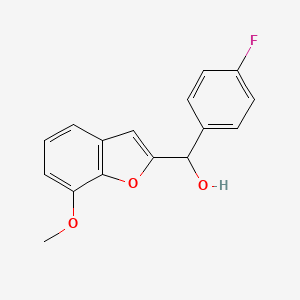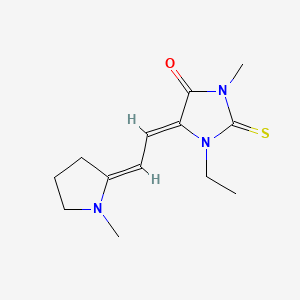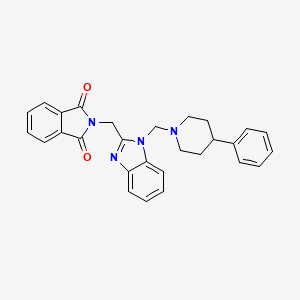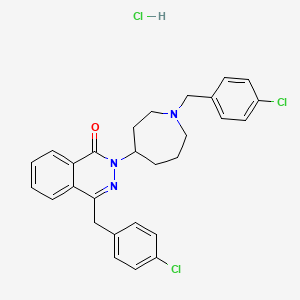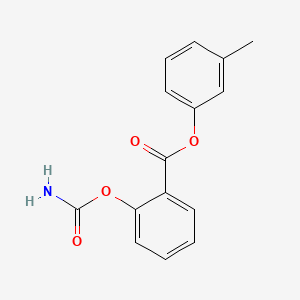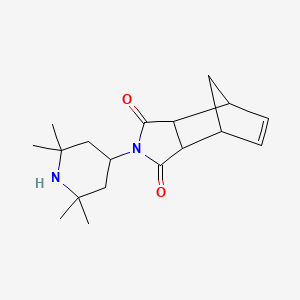
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is a complex organic compound It is characterized by its unique structure, which includes a tetrahydro ring system and a piperidyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide typically involves multiple steps. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:
Cyclization reactions: To form the tetrahydro ring system.
Substitution reactions: To introduce the piperidyl group.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents to form new products.
Reduction: Involving reducing agents to modify the compound’s structure.
Substitution: Where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: To facilitate specific reactions, such as palladium on carbon for hydrogenation.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological molecules and potential therapeutic effects.
Medicine: Investigating its potential as a drug candidate or in drug delivery systems.
Industry: As a precursor for manufacturing specialized materials or chemicals.
Wirkmechanismus
The mechanism by which 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Modulating their activity to produce desired biological effects.
Receptors: Binding to receptor sites to trigger or inhibit specific cellular responses.
Pathways: Affecting biochemical pathways to alter physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6-Tetrahydro-3,6-methanophthalimide: Lacks the piperidyl group, which may affect its reactivity and applications.
N-(2,2,6,6-Tetramethyl-4-piperidyl)phthalimide: Similar structure but different ring system, leading to distinct properties.
Uniqueness
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is unique due to its combination of a tetrahydro ring system and a piperidyl group
Eigenschaften
CAS-Nummer |
79720-27-7 |
|---|---|
Molekularformel |
C18H26N2O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H26N2O2/c1-17(2)8-12(9-18(3,4)19-17)20-15(21)13-10-5-6-11(7-10)14(13)16(20)22/h5-6,10-14,19H,7-9H2,1-4H3 |
InChI-Schlüssel |
YTDXLXHIGICVGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
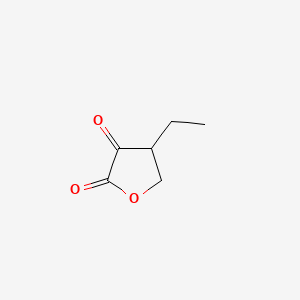

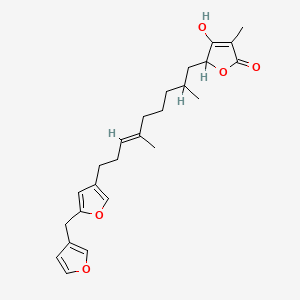
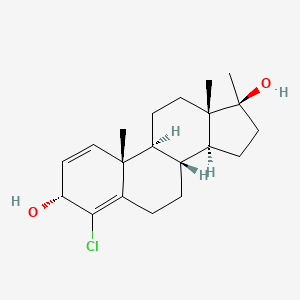
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)

